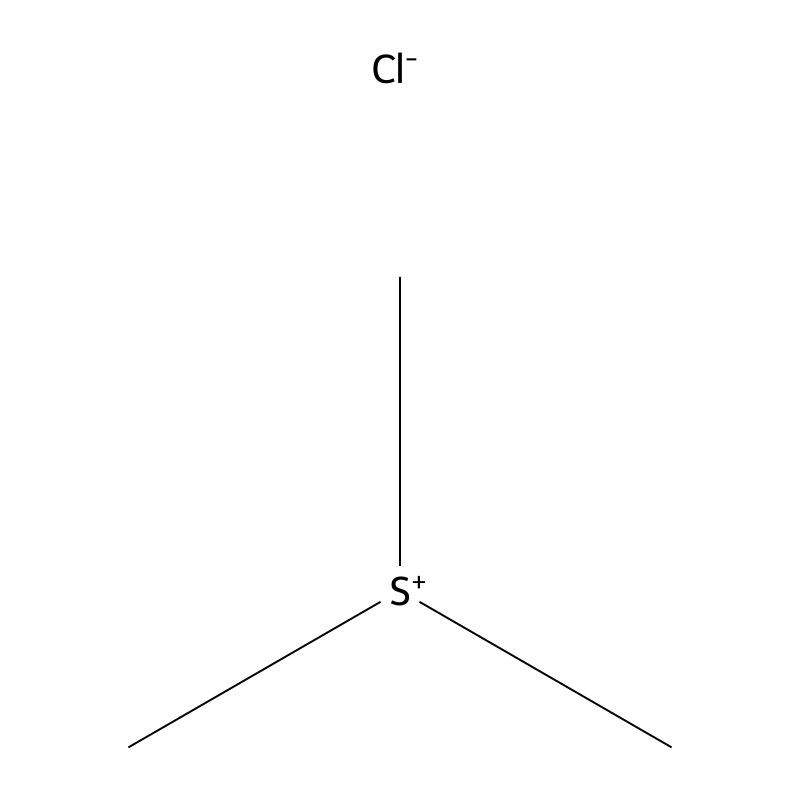Trimethylsulfonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Methyl Group Donor:
TMSCl can act as a methyl group donor in organic synthesis. The methyl group (CH₃) is a fundamental building block in many organic molecules. TMSCl can be used to introduce this group to other molecules through reactions like methylation. While there are other established methylating agents, TMSCl offers some potential advantages. It's a water-soluble compound, which can be desirable for certain reactions. Additionally, the leaving group (chloride ion) is relatively unreactive, potentially leading to cleaner reactions compared to some other methylating agents ().
Osmotic Stress Inducer:
TMSCl can be used to induce osmotic stress in cells. Osmotic stress occurs when there's an imbalance in the concentration of solutes (dissolved particles) between a cell and its environment. TMSCl, being a small, water-soluble molecule, can readily enter cells. This influx of solute disrupts the cell's water balance, leading to a stressed state. Researchers can utilize TMSCl to study how cells respond to osmotic stress, providing insights into cellular physiology and adaptation mechanisms ().
Environmental Studies:
TMSCl is a naturally occurring compound found in marine environments. It's produced by some phytoplankton species and plays a role in the global sulfur cycle. Researchers are studying the role of TMSCl in marine ecosystems, particularly its contribution to DMS (dimethyl sulfide) production. DMS is a gas released from the ocean that plays a role in atmospheric chemistry and climate regulation ().
Trimethylsulfonium chloride is an organic compound with the chemical formula . It is a sulfonium salt characterized by a central sulfur atom bonded to three methyl groups, resulting in a trigonal pyramidal molecular geometry. The compound appears as colorless crystals and is highly soluble in polar solvents such as ethanol, while being very hygroscopic. It decomposes at temperatures around 100 °C . Trimethylsulfonium chloride is often utilized in organic synthesis and has been studied for its unique chemical properties and reactivity.
The reactivity of trimethylsulfonium chloride primarily involves its conversion to other compounds through nucleophilic substitution reactions. For example, it can react with strong nucleophiles to form various products:
- Formation of Methyl Chloride: The compound can decompose to yield methyl chloride and dimethyl sulfide under certain conditions:
- Formation of Ylides: Trimethylsulfonium chloride can be used to generate trimethylsulfonium ylides, which are important intermediates in organic synthesis, particularly in the formation of oxiranes .
- Reactions with Alkyl Halides: It can also participate in reactions with alkyl halides to form various sulfonium salts, depending on the nature of the halide used .
Trimethylsulfonium chloride can be synthesized through several methods:
- Reaction of Dimethyl Sulfide with Methyl Chloroformate: A convenient one-step method involves reacting dimethyl sulfide with methyl chloroformate, yielding trimethylsulfonium chloride in good yields .
- Alkylation of Dimethyl Sulfide: Another common method includes the alkylation of dimethyl sulfide using iodomethane:
This reaction can then be followed by ion exchange to obtain the chloride salt .
Trimethylsulfonium chloride serves various purposes in chemical synthesis and industrial applications:
- Organic Synthesis: It is used as a reagent for generating ylides and other intermediates in organic reactions.
- Herbicide Formulation: As a component of glyphosate formulations, it plays a crucial role in agricultural practices.
- Chemical Research: The compound is utilized in studies exploring solvent effects and reaction mechanisms involving sulfonium ions .
Research has shown that trimethylsulfonium chloride exhibits interesting interactions based on solvent polarity. For instance, studies indicate that the rate of its solvolysis varies significantly across different solvents, highlighting the importance of solvent effects on its reactivity . The conversion mechanisms have been explored using density functional theory calculations, revealing insights into how environmental factors influence reaction pathways.
Trimethylsulfonium chloride belongs to a class of sulfonium compounds that share structural similarities but differ in their properties and applications. Here are some comparable compounds:
| Compound | Formula | Molecular Weight (g/mol) | Properties |
|---|---|---|---|
| Trimethylsulfonium bromide | 157 | Colorless crystals, decomposes at 172 °C | |
| Trimethylsulfonium iodide | 204 | Colorless crystals, decomposes at 203-207 °C | |
| Trimethylsulfonium tetrafluoroborate | 163.97 | Melting point = 205-210 °C | |
| Trimethylsulfonium methylsulfate | 188.27 | Melting point = 92-94 °C |
Uniqueness
Trimethylsulfonium chloride is unique due to its specific counterion (chloride), which influences its reactivity profile and solubility characteristics compared to other sulfonium salts. Its applications in herbicide formulation further distinguish it from similar compounds, which may not have such agricultural relevance .








